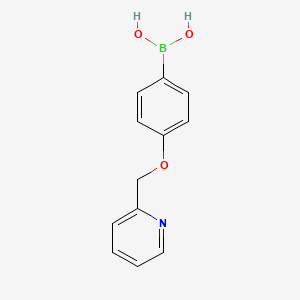

4-(Pyridin-2-ylmethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

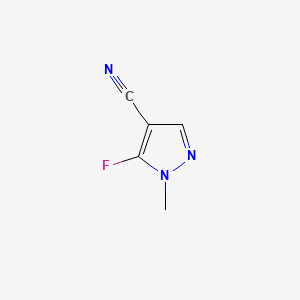

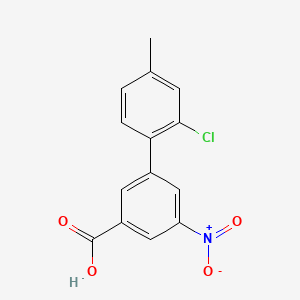

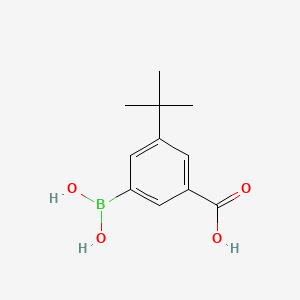

Molecular Structure Analysis

The molecular formula of “4-(Pyridin-2-ylmethoxy)phenylboronic acid” is C12H12BNO3 . The InChI code is 1S/C12H12BNO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8,15-16H,9H2 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to be involved in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 229.04 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

PMPB plays a crucial role in the synthesis of complex organic molecules and materials. For instance, it has been utilized in the synthesis of phosphorescent ligands through the Suzuki coupling reaction, demonstrating its utility in creating materials with specific optical properties (Gao Xi-cun, 2010). Additionally, PMPB is instrumental in the creation of coordination polymers and macrocycles, highlighting its value in constructing materials with potential applications in catalysis, molecular recognition, and self-assembly processes (M. Oh, C. Stern, C. Mirkin, 2005).

Material Science and Engineering

In material science, PMPB has been explored for its potential in creating novel materials with enhanced properties. For example, its self-assembly and exfoliation capabilities in the solid state, leading to the formation of tetrameric macrocycles and thinner sheets, have been studied for applications in nanotechnology and material engineering (L. Fornasari et al., 2018). This demonstrates PMPB's role in advancing the design and development of new materials with specific and desirable characteristics.

Nanotechnology and Biomedical Applications

PMPB's utility extends into the realm of nanotechnology and biomedical research. It has been used in the development of nanorods for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy (Ting Li, Yang Liu, 2021). Such applications underscore PMPB's importance in creating functional nanomaterials for biomedical imaging and therapy, highlighting its multifunctional nature and the broad range of its potential applications.

Safety and Hazards

Mechanism of Action

Target of Action

4-(Pyridin-2-ylmethoxy)phenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to be involved in various chemical reactions, particularly in carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of this compound is primarily through its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, as an organoboron reagent, participates in the transmetalation step of the reaction, where it transfers its organic group to a palladium complex .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . This suggests that the compound could potentially affect a variety of biochemical pathways depending on the specific context of its use.

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that the compound contributes to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . .

properties

IUPAC Name |

[4-(pyridin-2-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8,15-16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGVLRUOICMIRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655551 |

Source

|

| Record name | {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228180-82-2 |

Source

|

| Record name | {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)